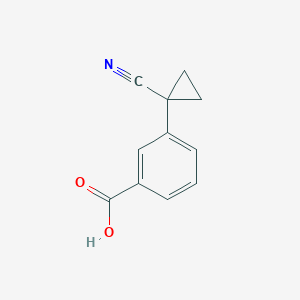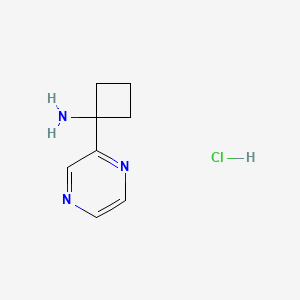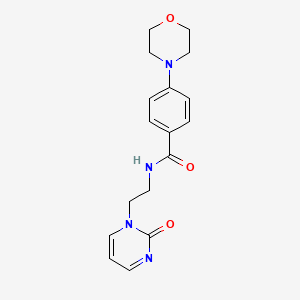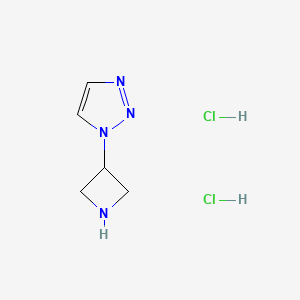
1-(Azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for “1-(Azetidin-3-yl)-1H-imidazole dihydrochloride” is1S/C6H9N3.2ClH/c1-2-9(5-7-1)6-3-8-4-6;;/h1-2,5-6,8H,3-4H2;2*1H . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its molecular weight, storage temperature, and form. For instance, “1-(Azetidin-3-yl)-1H-imidazole dihydrochloride” has a molecular weight of 196.08, should be stored at 4°C, and is a solid .Applications De Recherche Scientifique
1. Photochromic Properties and Thermal Stability
- Research Focus : The study by Li et al. (2010) investigated the photochromic properties and thermal stability of 1,1'-azobis-1,2,3-triazole. This compound was synthesized by treating 1-amino-1,2,3-triazole with sodium dichloroisocyanurate and characterized by X-ray crystallographic analysis.
- Significance : Understanding the photochromic properties and thermal stability of such compounds is crucial in material science and chemistry.
2. Anti-Tubercular Agents
- Research Focus : Thomas et al. (2014) conducted research on novel azetidinone derivatives comprising 1, 2, 4-triazole for anti-tubercular activity. This work involved in silico designing and molecular docking experiments to identify potential drug candidates among azetidinone analogues Thomas, George, & Harindran, 2014.
- Significance : The development of new anti-tubercular agents is critical for tackling drug-resistant strains of Mycobacterium tuberculosis.
3. Selective Estrogen Receptor Degraders and Antagonists
- Research Focus : A study by Scott et al. (2020) focused on the optimization of tricyclic indazoles as selective estrogen receptor degraders (SERD) and antagonists for the treatment of ER+ breast cancer.
- Significance : The research on SERD is significant in the context of breast cancer treatment, providing potential therapeutic avenues.
4. Antibacterial and Antifungal Activities
- Research Focus : Mistry and Desai (2006) synthesized azetidinones and evaluated them for their antibacterial and antifungal activities Mistry & Desai, 2006.
- Significance : The exploration of new antibacterial and antifungal agents is critical in the era of increasing antibiotic resistance.
5. Versatile Biological Activities of Triazole Compounds
- Research Focus : The review by Zhou & Wang (2012) provides a comprehensive overview of the various biological activities of triazole compounds, including their medicinal applications.
- Significance : Triazole compounds, with their ability to bind various enzymes and receptors, have immense potential in drug development.
Safety and Hazards
Propriétés
IUPAC Name |
1-(azetidin-3-yl)triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c1-2-9(8-7-1)5-3-6-4-5;;/h1-2,5-6H,3-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBKTIPQWOBZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=CN=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

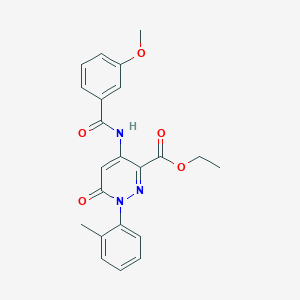
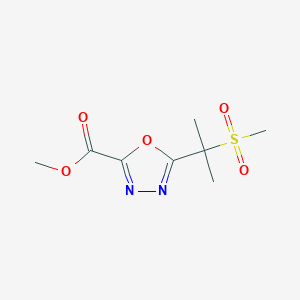

![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole](/img/structure/B2862143.png)
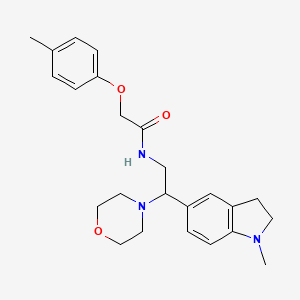
![methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2862145.png)
![8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-isopropyl-4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2862150.png)
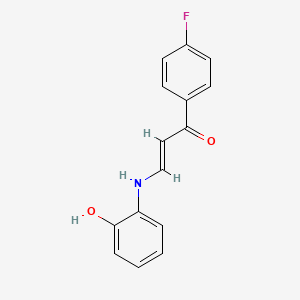
![N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2862154.png)
